molecular formula C17H12N2O B11766134 2,5-Di(pyridin-4-yl)benzaldehyde

2,5-Di(pyridin-4-yl)benzaldehyde

Cat. No.: B11766134
M. Wt: 260.29 g/mol
InChI Key: UGVILPKAAXAGON-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O. It is a derivative of benzaldehyde, where two pyridin-4-yl groups are attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Di(pyridin-4-yl)benzaldehyde can be synthesized through the reaction of 2,5-dibromobenzaldehyde with pyridin-4-ylboronic acid under Suzuki coupling conditions. The reaction typically involves a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and is carried out in a solvent like toluene or DMF at elevated temperatures .

Industrial Production Methods

The use of continuous flow reactors and automated systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Di(pyridin-4-yl)benzaldehyde largely depends on its application. In the context of MOFs, it acts as a bridging ligand, coordinating with metal ions to form extended network structures. The pyridin-4-yl groups provide sites for coordination, while the aldehyde group can participate in further functionalization . In biological applications, it may interact with specific molecular targets through hydrogen bonding, π-π interactions, and coordination bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. The positioning of the pyridin-4-yl groups at the 2 and 5 positions allows for the formation of distinct coordination geometries and topologies in MOFs, making it a valuable ligand in materials science .

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

2,5-dipyridin-4-ylbenzaldehyde

InChI

InChI=1S/C17H12N2O/c20-12-16-11-15(13-3-7-18-8-4-13)1-2-17(16)14-5-9-19-10-6-14/h1-12H

InChI Key

UGVILPKAAXAGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C=O)C3=CC=NC=C3

Origin of Product

United States

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